molecular formula C21H19ClN4O4S B11370549 N-(4-acetamidophenyl)-5-chloro-2-(3-methylbenzyl)sulfonyl-pyrimidine-4-carboxamide

N-(4-acetamidophenyl)-5-chloro-2-(3-methylbenzyl)sulfonyl-pyrimidine-4-carboxamide

Cat. No.: B11370549
M. Wt: 458.9 g/mol
InChI Key: GZEHCOUUYMDRKD-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-acetamidophenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, acetamidophenyl, and methanesulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-acetamidophenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The chloro, acetamidophenyl, and methanesulfonyl groups are introduced through nucleophilic substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the acetamidophenyl group can be added via an amide coupling reaction.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(4-acetamidophenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

5-Chloro-N-(4-acetamidophenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Pharmaceuticals: The compound is used as a lead compound in drug discovery programs to develop new pharmaceuticals.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-acetamidophenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can inhibit or modulate the activity of these targets, leading to therapeutic effects such as anti-inflammatory or anticancer activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(4-acetamidophenyl)pyrimidine-4-carboxamide: Lacks the methanesulfonyl group, which may affect its biological activity and chemical reactivity.

    2-[(3-Methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide:

Uniqueness

5-Chloro-N-(4-acetamidophenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H19ClN4O4S

Molecular Weight

458.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H19ClN4O4S/c1-13-4-3-5-15(10-13)12-31(29,30)21-23-11-18(22)19(26-21)20(28)25-17-8-6-16(7-9-17)24-14(2)27/h3-11H,12H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

GZEHCOUUYMDRKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)Cl

Origin of Product

United States

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